(3E,5E)-3,5-Dibenzylidenepiperidin-4-one Is 3.3× to 21.8× More Potent Than Curcumin in Colon Cancer Cells
The unsubstituted parent compound (3E,5E)-3,5-dibenzylidenepiperidin-4-one (compound 1) demonstrated IC50 values of 3.27 µM (HCT116) and 0.61 µM (HT29) in a 72-h MTT assay [1]. In a cross-study comparison using the same cell lines and comparable 72-h MTT protocols, curcumin showed substantially weaker activity with IC50 values of 10.91 µM (HCT116) and 13.31 µM (HT29) [2]. This represents a potency advantage of 3.3-fold in HCT116 and 21.8-fold in HT29 cells for the parent piperidone scaffold over the natural product curcumin. However, unlike many synthetic derivatives, compound 1 displays low selectivity (SI = 1.07 for HCT116 vs. CRL1790 non-malignant colon cells), indicating potent but non-discriminating cytotoxicity [1].
| Evidence Dimension | Cytotoxicity (IC50) against human colorectal cancer cell lines |
|---|---|
| Target Compound Data | HCT116 IC50 = 3.27 ± 0.10 µM; HT29 IC50 = 0.61 ± 0.06 µM |
| Comparator Or Baseline | Curcumin: HCT116 IC50 = 10.91 µM; HT29 IC50 = 13.31 µM |
| Quantified Difference | 3.3-fold (HCT116) and 21.8-fold (HT29) lower IC50 for (3E,5E)-3,5-dibenzylidenepiperidin-4-one vs. curcumin |
| Conditions | 72-h MTT assay; HCT116 and HT29 human colorectal carcinoma cell lines; compound 1 data from Dimmock et al. (2022); curcumin data from Cen et al. (2009) |
Why This Matters
Procurement decisions for primary screening libraries should prioritize this compound over curcumin when colon cancer cytotoxicity is the endpoint, as it provides substantially greater potency at equivalent molar concentrations.
- [1] Dimmock, J. R.; Das, U.; Bikker, J. A.; Bzdel, D. A.; Mills, L. R.; Reid, R. S.; Quail, J. W.; Nazarali, A. J.; Balzarini, J.; De Clercq, E. Novel Unsymmetric 3,5-Bis(benzylidene)-4-piperidones That Display Tumor-Selective Toxicity. Molecules 2022, 27 (19), 6718. Table 1. View Source
- [2] Cen, L.; Hutzen, B.; Ball, S.; DeAngelis, S.; Chen, C.-L.; Fuchs, J. R.; Li, C.; Li, P.-K.; Lin, J. New structural analogues of curcumin exhibit potent growth suppressive activity in human colorectal carcinoma cells. BMC Cancer 2009, 9, 99. Table 1. View Source
